molecular formula C9H8O2 B12611147 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one CAS No. 650624-70-7

6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one

Cat. No.: B12611147
CAS No.: 650624-70-7
M. Wt: 148.16 g/mol
InChI Key: YJIRBELVQIZQFI-UHFFFAOYSA-N
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Description

6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one is a chemical compound based on the 2H-pyran-2-one scaffold, a structure of significant interest in medicinal and synthetic chemistry. The 2-pyrone core is known for its diverse biological activities, making it a valuable precursor for developing novel therapeutic agents. Research into similar 2-pyrone derivatives has demonstrated their potential as key intermediates in synthesizing complex molecules with various pharmacological properties, including serving as platforms for antiviral and anticancer agent development . The prop-1-yn-1-yl substituent in this molecule presents a reactive alkyne functional group, which offers a versatile handle for further chemical modification via click chemistry or other metal-catalyzed coupling reactions. This makes the compound a promising building block for creating focused libraries of hybrid molecules for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage this compound to explore new chemical space in projects aimed at drug discovery, particularly in synthesizing and optimizing lead compounds for infectious diseases or other therapeutic areas. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650624-70-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyl-4-prop-1-ynylpyran-2-one

InChI

InChI=1S/C9H8O2/c1-3-4-8-5-7(2)11-9(10)6-8/h5-6H,1-2H3

InChI Key

YJIRBELVQIZQFI-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC(=O)OC(=C1)C

Origin of Product

United States

Chemical Reactivity and Transformation Studies

Cycloaddition Reactions of 2H-Pyran-2-ones

2H-pyran-2-ones are versatile dienes for a range of [4+2] cycloaddition reactions. researchgate.net Their partial aromatic character means they often require elevated temperatures or high pressure to overcome the activation energy for these transformations. chim.it The initial cycloadducts are often unstable and can undergo subsequent reactions, such as the extrusion of small molecules, to yield stable aromatic products. chim.it

Diels-Alder Reactions with Alkynes: Mechanistic Pathways and Selectivity

The Diels-Alder reaction between 2H-pyran-2-ones and alkynes is a powerful method for synthesizing highly substituted aromatic compounds. rsc.org The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then typically loses carbon dioxide in a retro-Diels-Alder reaction to afford a benzene (B151609) derivative. chim.it

Influence of Substituents on Electron Demand and Regioselectivity

The feasibility and electronic demand of a Diels-Alder reaction are heavily influenced by the substituents on both the diene and the dienophile. ijcrcps.com In the case of 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one, the substituents have distinct electronic effects.

Electron Demand : The methyl group at the C6 position is an electron-donating group, which increases the electron density of the diene system. This makes the pyranone an electron-rich diene, favoring normal-electron-demand (NED) Diels-Alder reactions with electron-poor dienophiles (alkynes with electron-withdrawing groups). chim.it Conversely, reactions with electron-rich alkynes, such as N,N-diethyl-1-propyn-1-amine, would proceed via an inverse-electron-demand mechanism. rsc.org The prop-1-yn-1-yl group at C4, being an sp-hybridized system, is generally electron-withdrawing and would also influence the frontier molecular orbital (FMO) energies of the diene.

Regioselectivity : When an unsymmetrical alkyne is used as the dienophile, the regioselectivity of the cycloaddition is a critical consideration. masterorganicchemistry.com The substitution pattern on the pyranone ring directs the orientation of the incoming dienophile. For 2H-pyran-2-ones, the formation of zwitterionic intermediates has been proposed to explain the observed high regioselectivity in many cases. rsc.orgrsc.org The precise regiochemical outcome in the reaction of this compound would depend on the specific electronic and steric properties of the reacting alkyne, but complete regioselectivity is often achieved in these reactions. rsc.orgresearchgate.net

The table below summarizes the expected influence of substituents on the Diels-Alder reactivity of the title compound.

SubstituentPositionElectronic EffectInfluence on Reactivity
MethylC6Electron-donatingIncreases reactivity in Normal-Electron-Demand reactions
Prop-1-yn-1-ylC4Electron-withdrawingModulates FMO energies and influences regioselectivity
Formation of Aromatic Derivatives via Extrusion Mechanisms

A hallmark of Diels-Alder reactions involving 2H-pyran-2-ones and alkyne dienophiles is the in-situ formation of aromatic products. chim.it The reaction sequence involves two key steps:

[4+2] Cycloaddition : The pyranone diene reacts with the alkyne to form an unstable 2-oxabicyclo[2.2.2]octa-5,7-dien-3-one intermediate. chim.it

Retro-Diels-Alder Extrusion : This bicyclic adduct readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO2) to yield a substituted benzene ring. chim.it

This tandem reaction sequence is a highly efficient method for constructing polysubstituted aromatic systems from non-aromatic precursors. For example, the reaction with various alkynes can lead to substituted aniline (B41778) derivatives if the pyranone bears a nitrogen substituent. rsc.org

Exploration of Other Dienophiles and Cycloaddition Pathways

Besides alkynes, 2H-pyran-2-ones react with a variety of other dienophiles. researchgate.net The nature of the dienophile determines the structure of the final product. For instance, reactions with alkenes, such as maleic anhydride (B1165640) or N-substituted maleimides, initially form 2-oxabicyclo[2.2.2]oct-5-ene adducts. researchgate.netresearchgate.net These adducts can sometimes be isolated but may also undergo CO2 extrusion to yield cyclohexadiene derivatives, which can then either aromatize or undergo a second Diels-Alder reaction. chim.itacs.org Other dienophiles that have been successfully employed include vinyl ethers and benzynes, expanding the synthetic utility of pyranones for creating diverse molecular architectures. researchgate.netacs.org

Nucleophilic Addition and Ring Opening Reactions

The 2H-pyran-2-one ring contains several electrophilic carbon centers (C2, C4, and C6) that are susceptible to attack by nucleophiles. researchgate.net Such reactions often lead to the opening of the pyran ring, followed by rearrangement to form new heterocyclic or acyclic structures. This reactivity provides a powerful pathway for transforming the pyranone scaffold. researchgate.net

For this compound, nucleophilic attack could occur at the C2, C4, or C6 positions. The reaction with various nucleophiles like ammonia (B1221849), amines, or hydrazines typically involves an initial addition followed by ring-opening of the lactone. The resulting intermediate can then cyclize in a different manner to produce a wide range of nitrogen-containing heterocycles, such as pyridones, pyrimidines, or diazepines. researchgate.net For example, the reaction of a pyran-2-one derivative with a dinucleophile like o-phenylenediamine (B120857) can lead to the formation of 1,5-benzodiazepine derivatives. researchgate.net The specific outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions with Nitrogen-Containing Nucleophiles and Amine Derivatives

The interaction of pyranone systems with nitrogen-containing nucleophiles often leads to a variety of heterocyclic products, with the reaction pathway being highly dependent on the nature of the nucleophile. Studies on related 2H-furo[3,2-b]pyran-2-ones demonstrate that their reaction with various N-nucleophiles can result in either condensation or recyclization products. researchgate.netrjraap.com

For instance, the reaction of substituted 2H-furo[3,2-b]pyran-2-ones with aliphatic amines typically yields enamines. researchgate.net Conversely, reactions with dinucleophiles like hydrazines tend to proceed via a recyclization pathway, involving the opening of the furan (B31954) ring to form pyrazol-3-ones. researchgate.netrjraap.com This suggests that this compound would likely react with primary and secondary amines at the C2 or C4 position, potentially leading to ring-opened amides or pyridinone structures after cyclization. The reaction with hydrazines would be expected to yield pyrazole (B372694) derivatives.

A summary of representative reactions of a related pyranone with nitrogen nucleophiles is presented below:

Starting MaterialReagentSolventConditionsProductYield (%)
2H-furo[3,2-b]pyran-2-one derivativeAliphatic AmineAcetic AcidRefluxEnamine-
2H-furo[3,2-b]pyran-2-one derivativeHydrazineAcetic AcidReflux, 8hPyrazol-3-one73
2H-furo[3,2-b]pyran-2-one derivativeHydroxylamineEthanolRefluxIsoxazolone-

Data compiled from a study on 2H-furo[3,2-b]pyran-2-ones. researchgate.netrjraap.com

Mechanistic Studies of Rearrangement Pathways Involving Pyran Nucleus Opening

The opening of the pyranone nucleus is a key mechanistic step in many of its transformations. In reactions with nitrogen nucleophiles, this typically involves the initial attack of the nucleophile on one of the electrophilic centers of the pyranone ring, leading to a ring-opened intermediate. rjraap.com This intermediate can then undergo subsequent intramolecular cyclization to form new heterocyclic systems. rjraap.com For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with ammonia to form 4-hydroxy-6-methyl-2-pyridone proceeds through the opening of the pyranone ring. bohrium.com

In the case of this compound, a nucleophilic attack at the C2 position would lead to a ring-opened ester, which could then cyclize to form a pyridinone or other heterocyclic structures depending on the nucleophile and reaction conditions. The prop-1-yn-1-yl substituent at the C4 position would likely influence the regioselectivity of the initial nucleophilic attack and the stability of the resulting intermediates.

Electrophilic Substitution and Functionalization on Pyranone Systems

While the pyranone ring is generally electron-deficient and thus more susceptible to nucleophilic attack, electrophilic substitution reactions can occur, particularly in derivatives containing activating groups. For 4-hydroxy-2-pyrones, electrophilic attack preferentially occurs at the C3 position. bohrium.com

The functionalization of the 6-methyl group also provides a route for elaboration of the pyranone core. For instance, condensation reactions with aldehydes can occur at the methyl group. The prop-1-yn-1-yl group is also a site for potential functionalization, such as through hydration or addition reactions across the triple bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the methyl group on the pyranone ring, the protons of the propargyl group, and the olefinic protons of the pyranone ring. The chemical shifts (δ) and coupling constants (J) would provide critical information about the connectivity and spatial relationships of these protons.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would reveal the chemical environments of all carbon atoms in the molecule, including the carbonyl carbon of the lactone, the sp²-hybridized carbons of the pyranone ring, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the methyl groups.

To resolve structural ambiguities, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule. For instance, it would show correlations between the olefinic protons on the pyranone ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and hydrogen atoms. researchgate.net This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net It would be instrumental in connecting the various fragments of the molecule. For example, correlations would be expected between the methyl protons and the C6 carbon of the pyranone ring, as well as between the propargyl protons and the C4 carbon of the ring, confirming the substitution pattern.

Vibrational Spectroscopy (IR) for Detailed Functional Group and Bonding Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (α,β-unsaturated lactone)~1720-1740
C=C (pyranone ring)~1640 and ~1560
C≡C (alkyne)~2100-2260 (weak to medium)
=C-H (alkene)~3000-3100
C-H (alkane)~2850-3000

The precise positions of these bands can provide insights into the electronic environment and conjugation within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈O₂), HRMS would provide a highly accurate mass measurement, confirming the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer additional structural information. Expected fragmentation pathways might include the loss of CO, the cleavage of the propargyl group, or rearrangements of the pyranone ring, providing corroborative evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The α,β-unsaturated lactone system in the pyranone ring, extended by conjugation with the prop-1-yn-1-yl substituent, is expected to give rise to characteristic UV absorptions. The position of the absorption maximum (λmax) would be indicative of the extent of π-electron delocalization in the molecule. The electronic transitions would likely be of the π → π* type.

X-ray Crystallography for Definitive Solid-State Structure Determination of Pyranone Derivatives

While no specific crystal structure data for this compound is currently available, X-ray crystallography remains the gold standard for unambiguous structure determination in the solid state. For related pyranone derivatives, this technique has provided precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking and hydrogen bonding. researchgate.net In the event that suitable crystals of the title compound could be grown, X-ray diffraction analysis would provide an exact three-dimensional model of the molecule, confirming the planar nature of the pyranone ring and the geometry of the substituents.

Reactivity and Potential Applications

The chemical reactivity of 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one is dictated by the interplay of its constituent functional groups. The 2H-pyran-2-one ring can undergo various transformations, including ring-opening reactions, cycloadditions, and substitutions. The propynyl (B12738560) group offers a versatile handle for further synthetic modifications, such as "click" chemistry reactions (if it were a terminal alkyne), further coupling reactions, or reduction to the corresponding alkene or alkane.

The combination of the biologically relevant pyran-2-one scaffold with the synthetically versatile alkyne moiety makes this compound and its derivatives attractive targets for medicinal chemistry and materials science research. The pyran-2-one core is found in many natural products with interesting biological activities, and the alkyne can be used to link the molecule to other fragments or to modulate its properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of medium to large molecules. nih.gov These calculations are foundational for understanding a molecule's geometry, stability, and electronic properties. For derivatives of 2H-pyran-2-one, DFT methods such as B3LYP combined with basis sets like 6-31G(d) or 6-31+G(d,p) have been effectively used to investigate their ground-state molecular geometries. univ-mosta.dzresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.net The energy of the HOMO is linked to the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical stability and reactivity. researchgate.netwikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more prone to chemical reactions. wikipedia.orgresearchgate.net

For 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one, the FMO analysis would reveal how the conjugated π-system of the pyranone ring and the attached propynyl (B12738560) group influences its reactivity. The distribution of HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. In related pyran derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their chemical behavior. researchgate.netmaterialsciencejournal.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following data are illustrative, based on typical values for similar conjugated heterocyclic systems as specific experimental or computational values for this exact compound are not available in the provided sources.)

ParameterPredicted Value (eV)Significance
EHOMO -6.85Indicates electron-donating capability.
ELUMO -1.75Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE) 5.10Suggests moderate chemical stability and reactivity.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color spectrum to identify regions of varying electron density. Red or yellow areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green regions are neutral. researchgate.netresearchgate.net

For this compound, an MEP analysis would predict:

Negative Regions: Concentrated around the carbonyl oxygen (O=C) and the π-electron cloud of the alkyne group due to the high electronegativity of oxygen and the electron density of the triple bond. These are the most likely sites for interaction with electrophiles.

Positive Regions: Located around the hydrogen atoms of the methyl group and the pyran ring.

This analysis provides a clear, visual guide to the molecule's reactive sites, complementing the predictions from FMO analysis.

Natural Bond Orbital (NBO) analysis is a theoretical method that translates complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align with familiar Lewis structures. wisc.edu This technique is exceptionally useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. researchgate.net

The analysis involves calculating the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction. researchgate.net For this compound, NBO analysis would quantify key stabilizing interactions:

Delocalization of π-electrons within the conjugated pyranone ring system.

Hyperconjugative interactions between the π-system and the σ-bonds of the adjacent methyl group.

Interactions involving the π-orbitals of the propynyl substituent and the pyranone ring.

Table 2: Predicted NBO Second-Order Perturbation Analysis for Key Interactions in this compound (Note: The following data are illustrative, representing typical stabilization energies for common intramolecular interactions.)

Donor NBO (i)Acceptor NBO (j)Predicted E(2) (kcal/mol)Interaction Type
π(C=C)π(C=O)~20-25π-conjugation within the ring
LP(O)π(C=C)~15-20Lone pair delocalization
σ(C-H)methylπ(C=C)ring~1-3Hyperconjugation
π(C≡C)alkyneπ(C=C)ring~5-10Conjugation with substituent

Prediction of Reactivity, Regioselectivity, and Stereoselectivity via Computational Models

Reactivity: The HOMO-LUMO gap provides a quantitative measure of general reactivity.

Regioselectivity: The MEP map and the coefficients of the frontier orbitals can predict where a reaction is most likely to occur. For instance, in an electrophilic addition, the negative potential on the alkyne and carbonyl oxygen would be competing sites. Calculating the activation energies for attack at each site would determine the most favorable pathway.

Stereoselectivity: For reactions that can produce stereoisomers, computational models can determine the transition state energies leading to each product. The pathway with the lower energy barrier will be favored, thus predicting the major stereoisomer.

For example, in a potential Diels-Alder reaction where the pyranone acts as a diene, computational modeling could predict whether the dienophile adds to a specific face of the ring, thereby determining the stereochemical outcome.

Computational Exploration of Reaction Mechanisms and Transition States

A primary strength of computational chemistry is its ability to elucidate complex reaction mechanisms. rsc.org This involves mapping the entire potential energy surface of a reaction, from reactants to products, and identifying all intermediates and, crucially, the transition states that connect them. nih.govmdpi.com A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation barrier and, consequently, its rate.

For a hypothetical reaction involving this compound, such as a Michael addition to the conjugated system, a computational study would:

Propose a plausible step-by-step mechanism.

Optimize the geometry of the reactants, products, and any proposed intermediates.

Perform a transition state search for each step of the reaction.

Confirm the located transition states by frequency analysis (a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Calculate the activation energy (the energy difference between the transition state and the reactants).

This detailed exploration provides a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. rsc.org

Molecular Dynamics (MD) Simulations for Solvent Interactions and Stability (Excluding biological systems)

While DFT calculations typically model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations (excluding biological systems) can provide insights into:

Solvent Effects: How the presence of different solvents (e.g., polar like water or nonpolar like hexane) affects the molecule's conformational stability and electronic properties.

Solvation Shell Structure: The specific arrangement and orientation of solvent molecules around the solute molecule, particularly around functional groups like the carbonyl and alkyne. This is critical for understanding solubility and solvent-dependent reactivity.

Dynamical Behavior: The flexibility of the molecule, including the rotation of the methyl group and vibrations within the pyranone ring, in a realistic solvent environment.

These simulations bridge the gap between the static picture provided by DFT and the dynamic reality of chemical systems in solution. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block and Synthetic Intermediate

The 2-pyrone ring system is a well-established synthon in organic synthesis, prized for its ability to participate in a variety of transformations. The presence of both a methyl group and a propynyl (B12738560) substituent on this scaffold enhances its utility, allowing for sequential and site-selective functionalization.

Precursors to Diverse Fused Heterocyclic Systems

A primary application of 2-pyrone derivatives is their role as dienes in [4+2] cycloaddition reactions, particularly the Diels-Alder reaction. nih.gov The reaction of the 2-pyrone core with various dienophiles (alkenes or alkynes) typically proceeds with the expulsion of carbon dioxide to yield highly substituted aromatic and heteroaromatic compounds. nih.gov The specific structure of 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one allows its alkyne moiety to either remain as a functional handle for post-cycloaddition modification or to participate directly in subsequent intramolecular cyclizations.

For instance, 4-alkynyl-2-pyrones can undergo intramolecular reactions to form fused heterocyclic systems. Research on related alkynyl triazene-substituted pyrones has shown they can be converted into rare pyrone-fused pyrazole (B372694) heterocycles. smolecule.com This suggests that the propynyl group on this compound could be strategically transformed to facilitate similar intramolecular cyclizations, leading to novel fused ring systems. The general strategy involves the initial formation of the pyrone, followed by transformations that enable the alkyne to react with another part of the molecule or with an external reagent to build a new ring.

The following table illustrates representative transformations of the 2-pyrone core to form fused systems, based on reactions of analogous compounds.

DieneDienophile/ReagentConditionsFused Product Type
4,6-Disubstituted-2-pyroneN-PhenylmaleimideThermalSubstituted Phthalimide
4,6-Disubstituted-2-pyrone1,4-NaphthoquinoneThermalSubstituted Anthraquinone
1-Alkynyl Triazenyl Pyrone-HeatFused Aminopyrazole

This table presents generalized reactions of the 2-pyrone class, indicating the potential pathways for this compound.

Scaffolds for the Construction of Complex Molecular Architectures

Beyond cycloadditions, the 2-pyrone ring can be opened by various nucleophiles, providing access to a range of acyclic and alternative heterocyclic structures. researchgate.net The dual functionality of this compound makes it an excellent scaffold for building complex molecules. The alkyne provides a reactive site for introducing a wide variety of chemical groups via metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or nucleophilic additions. This allows for the elaboration of side chains before or after the pyrone ring is used in a subsequent transformation.

Pyran-2-one derivatives are recognized as powerful scaffolds for developing novel heterocyclic compounds due to their inherent reactivity. researchgate.net The synthesis of complex structures often relies on a building block approach, where a central core like this compound can be systematically and selectively modified at its different reactive sites (the pyrone ring and the alkyne).

Utilization in Click Chemistry Reactions via Alkyne Functionality

The terminal alkyne of the prop-1-yn-1-yl group is a prime functional handle for "click" chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. wikipedia.orgnih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.com

This reaction allows this compound to be easily and covalently linked to a vast array of molecules containing an azide (B81097) group, including polymers, biomolecules, and surfaces. The resulting triazole-linked pyrone can be used in various applications, from drug discovery to materials science. nih.govmit.edu

Another important variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and thus more suitable for biological systems. wikipedia.org Although the prop-1-yn-1-yl group is not strained, it can be derivatized into a strained cyclic alkyne to enable SPAAC reactions.

The utility of this reaction is summarized in the table below:

Reaction TypeReactantsCatalyst/ConditionsProductKey Features
CuAAC This compound + Organic Azide (R-N₃)Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)1,4-Disubstituted 1,2,3-triazoleHigh yield, high regioselectivity, robust. organic-chemistry.org
SPAAC Derivative with strained alkyne + Organic Azide (R-N₃)None (strain-promoted)1,4- and 1,5-triazole mixtureCopper-free, bioorthogonal. wikipedia.org

Potential in the Development of Functional Organic Materials

The structural features of this compound suggest its potential as a monomer or key intermediate in the synthesis of functional organic materials. The pyrone core itself is found in compounds with interesting photophysical properties. nih.gov The rigid, planar structure of the pyrone ring, combined with the linear alkyne rod, can be exploited to create conjugated systems.

Through polymerization or functionalization via its alkyne handle, this compound could be incorporated into polymers with tailored electronic or optical properties. For example, click chemistry can be used to attach this pyrone derivative to a polymer backbone, potentially modifying the polymer's characteristics. Furthermore, the direct functionalization of alkynes is a powerful method for constructing complex organic structures, including those used in materials science. mdpi.com While specific research into materials derived from this exact compound is limited, the broader class of pyrone derivatives has been explored for applications such as fluorophores. nih.gov The combination of a pyrone and an alkyne in one molecule provides a rich platform for designing new materials.

Future Research Directions and Emerging Areas

Exploration of Novel and Sustainable Synthetic Routes to Diversely Substituted Pyranones

The development of new synthetic pathways to access a wide array of substituted pyranones is a cornerstone of advancing this field. Current methods, while effective, often have limitations in terms of substrate scope, efficiency, or environmental impact. Future efforts are anticipated to concentrate on greener and more versatile strategies.

Key areas for exploration include:

Catalytic C-H Activation/Annulation: The direct functionalization of C-H bonds offers an atom-economical approach to pyranone synthesis. Ruthenium-catalyzed oxidative annulations of alkynes with benzoic acids have shown promise for preparing α-pyrones and could be expanded to a broader range of starting materials. acs.org

Flow Chemistry and Microreactor Technology: The use of microreactors can enable precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic or hazardous reactions. Microwave-assisted synthesis has already demonstrated potential for the rapid preparation of alkoxypyranones. researchgate.netclockss.org

Biocatalysis and Chemoenzymatic Synthesis: Employing enzymes as catalysts can offer unparalleled selectivity and milder reaction conditions. The development of engineered enzymes for pyranone ring formation would represent a significant step towards sustainable chemical manufacturing.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions that assemble complex pyranone structures from simple, readily available starting materials will be a key focus. This approach minimizes waste and purification steps, aligning with the principles of green chemistry.

Synthetic StrategyPotential AdvantagesRepresentative Research Area
Catalytic C-H ActivationHigh atom economy, reduced pre-functionalizationRuthenium-catalyzed oxidative annulations acs.org
Flow ChemistryEnhanced control, safety, and scalabilityMicrowave-assisted synthesis of alkoxypyranones researchgate.netclockss.org
BiocatalysisHigh selectivity, mild conditions, sustainabilityEngineered enzymes for lactone formation
Multicomponent ReactionsIncreased efficiency, reduced wasteOne-pot synthesis of highly functionalized pyranones

Investigation of Unexplored Reactivity Patterns and Synthetic Transformations

The pyrone-alkyne motif is a versatile platform for a multitude of chemical transformations. While some reactions, such as cycloadditions, are well-established, there remains a vast, unexplored landscape of reactivity.

Future investigations will likely target:

Metal-Catalyzed Cross-Coupling Reactions: The alkyne moiety is ripe for participation in a variety of cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) to introduce diverse substituents and construct more complex molecular architectures. Gold-catalyzed intramolecular hydroamination of alkynes to form functionalized heterocycles is a relevant example of this potential. mdpi.com

Novel Cycloaddition Reactions: Beyond the well-known [5+2] oxidopyrylium cycloadditions, the pyrone-alkyne system could participate in other pericyclic reactions. researchgate.netclockss.org The development of new catalytic systems could enable previously inaccessible cycloaddition pathways.

Rearrangement Reactions: The inherent strain and electronic properties of the pyrone ring could be harnessed to drive novel skeletal rearrangements, leading to the formation of unique and complex carbocyclic and heterocyclic frameworks. The Piancatelli rearrangement of substituted furfuryl alcohols to 2-cyclopentenones is an example of the synthetic utility of such transformations. researchgate.net

Polymerization: The alkyne group can serve as a monomer for polymerization reactions, potentially leading to novel polymers with interesting electronic or material properties. The synthesis of alkyne-functionalized polyesters that can be cross-linked via thiol-yne click chemistry showcases this potential. researchgate.net

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. A synergistic approach that combines experimental and computational techniques will be instrumental in elucidating the intricate details of pyranone and alkyne reactivity.

Key areas for future mechanistic studies include:

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. 1H NMR studies have been successfully employed to propose mechanisms for the formation of highly functionalized 2-pyranones. acs.org

Computational Modeling (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool for probing reaction pathways, transition state geometries, and the electronic factors that govern reactivity. DFT has been used to investigate the mechanism of pyranone activation and the formation of 2-pyrone derivatives from alkynes and CO2. researchgate.netacs.org

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for bond-forming and bond-breaking events, helping to distinguish between proposed mechanistic pathways.

Investigative TechniqueInformation GainedExample Application
In-situ NMR SpectroscopyIdentification of intermediates, kinetic dataProposing mechanisms for 2-pyranone formation acs.org
Density Functional Theory (DFT)Reaction pathways, transition state analysisMechanistic investigation of oxidopyrylium formation researchgate.net
Isotope LabelingElucidation of bond-forming/breaking stepsDistinguishing between competing reaction mechanisms

Design and Synthesis of New Functional Molecules Leveraging the Pyrone-Alkyne Motif

The ultimate goal of fundamental chemical research is often the creation of new molecules with useful properties. The unique electronic and structural features of the pyrone-alkyne scaffold make it an attractive building block for the design of a wide range of functional molecules.

Future design and synthesis efforts could focus on:

Biologically Active Compounds: The pyranone core is a common feature in many natural products with interesting biological activities. The alkyne handle provides a convenient point for modification and for the attachment of bioactive moieties or for use in click chemistry-based target identification.

Organic Electronic Materials: The conjugated system of the pyrone ring, when extended through the alkyne, could form the basis for new organic semiconductors, dyes, or non-linear optical materials. The design of functional π-molecules for near-IR applications, while demonstrated with other heterocycles, provides a conceptual framework. nih.gov

Smart Materials and Sensors: The reactivity of the alkyne could be exploited to create materials that respond to external stimuli (e.g., light, pH, specific analytes). For instance, the alkyne could act as a reactive site for the covalent attachment of analytes, leading to a detectable change in the molecule's properties.

Catalyst and Ligand Development: The pyrone-alkyne structure could be incorporated into larger molecular frameworks to create novel ligands for transition metal catalysis. The oxygen atoms of the pyrone and the π-system of the alkyne could coordinate to metal centers, influencing their catalytic activity and selectivity.

Q & A

Q. What are the established synthetic methodologies for 6-Methyl-4-(prop-1-yn-1-yl)-2H-pyran-2-one?

The synthesis of pyran-2-one derivatives often employs multicomponent reactions (MCRs) involving ketones, aldehydes, and cyclic diketones. For example, MCRs with acetylenedicarboxylates and aromatic aldehydes can yield dihydropyranone scaffolds, which can be further functionalized . Electrophilic substitution or cyclization reactions are also common, particularly for introducing alkynyl groups (e.g., prop-1-yn-1-yl) at the 4-position . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. For example, the methyl group at C6 and the propynyl group at C4 produce distinct splitting patterns .
  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using software like SHELXL or WinGX .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) and alkyne (C≡C) vibrations .

Q. What biological activities are reported for structurally related pyran-2-one derivatives?

Analogues exhibit diverse bioactivities, including:

  • Anticancer : 4-Hydroxy-2H-pyran-2-ones inhibit tumor growth via apoptosis induction .
  • Antimicrobial : Hydrazide-functionalized pyranones show activity against Gram-positive bacteria and fungi .
  • Anti-HIV : Derivatives like bufalin interfere with viral protease activity . Initial screening typically involves agar diffusion assays or broth dilution methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies between predicted and observed NMR/IR data may arise from tautomerism or crystal packing effects. Strategies include:

  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and optimize geometry .
  • Crystallographic Validation : Mercury CSD’s packing similarity tool identifies common motifs (e.g., π-π stacking) that influence spectral properties .
  • Dynamic NMR : Variable-temperature studies detect conformational exchange in solution .

Q. What strategies optimize reaction yields for 4-alkynylated pyran-2-ones?

Yield improvement requires:

  • Catalyst Screening : Palladium/copper systems enhance Sonogashira coupling efficiency for propynyl introduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps .
  • Byproduct Analysis : LC-MS or TLC monitors intermediates; column-free protocols reduce purification losses .

Q. How do hydrogen-bonding networks in crystal structures affect physicochemical properties?

Graph set analysis (e.g., Etter’s rules) classifies H-bond motifs (e.g., R22(8)R_2^2(8) rings) that influence solubility and stability. For example, strong O–H···O interactions in pyranones correlate with low vapor pressure and high melting points . Mercury’s void analysis quantifies lattice free space, predicting dissolution behavior .

Q. What computational approaches predict structure-activity relationships (SAR) for pyran-2-one derivatives?

  • Molecular Docking : AutoDock Vina assesses binding affinity to targets like HIV protease .
  • QSAR Models : Hammett constants or logPP values correlate substituent effects (e.g., electron-withdrawing groups at C4 enhance bioactivity) .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic parameters (e.g., bioavailability) .

Methodological Resources

  • Crystallography : SHELXL , WinGX , and Mercury for structure refinement and analysis.
  • Spectral Databases : PubChem and NIST WebBook for reference spectra.
  • Synthetic Protocols : Multicomponent reaction frameworks and heterocyclic chemistry guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.